molecular formula C12H10ClNO3 B11866933 2-(2-Chloro-7-methoxyquinolin-3-yl)acetic acid

2-(2-Chloro-7-methoxyquinolin-3-yl)acetic acid

Cat. No.: B11866933
M. Wt: 251.66 g/mol
InChI Key: AJARXEIFVVZLHM-UHFFFAOYSA-N
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Description

2-(2-Chloro-7-methoxyquinolin-3-yl)acetic acid is a chemical reagent designed for research and development use in medicinal chemistry and drug discovery. Quinoline derivatives are privileged scaffolds in pharmaceutical sciences, known for their wide range of biological activities . The 2-chloro-3-substituted quinoline structure, in particular, serves as a versatile synthetic intermediate for constructing more complex molecules . For instance, 2-chloroquinoline-3-carbaldehydes are key precursors in synthesizing various fused or binary heterocyclic systems and are commonly used in condensation reactions to form Schiff bases . The acetic acid functional group at the 3-position provides a handle for further functionalization, such as forming amide linkages or other conjugates, which is a common strategy in the design of bioactive hybrids . Related quinoline-acetic acid structures are utilized as key building blocks in synthetic chemistry . Methoxy-substituted quinolines are frequently investigated for their enhanced biological properties. Research on similar structures has explored their potential as inhibitors for enzymes like cholinesterases, relevant in Alzheimer's disease research , or as components in hybrid molecules with anti-inflammatory properties . This compound is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C12H10ClNO3

Molecular Weight

251.66 g/mol

IUPAC Name

2-(2-chloro-7-methoxyquinolin-3-yl)acetic acid

InChI

InChI=1S/C12H10ClNO3/c1-17-9-3-2-7-4-8(5-11(15)16)12(13)14-10(7)6-9/h2-4,6H,5H2,1H3,(H,15,16)

InChI Key

AJARXEIFVVZLHM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=NC(=C(C=C2C=C1)CC(=O)O)Cl

Origin of Product

United States

Preparation Methods

Formation of the Quinoline Skeleton

The quinoline backbone is typically constructed via cyclization reactions. A common approach involves the condensation of substituted anilines with β-keto esters or cyanoacetates. For example, ethyl (ethoxymethylene)cyanoacetate reacts with 3-fluoro-4-methoxyaniline in toluene under reflux to form ethyl 7-fluoro-6-methoxy-4-oxo-1,4-dihydro-3-quinolinecarboxylate. This intermediate is critical for subsequent chlorination and side-chain modification.

Side-Chain Introduction: Acetic Acid Moiety

Alkylation and Carboxylation Strategies

The acetic acid group is introduced via alkylation of the quinoline core. A patented method describes the reaction of 3-isochromanone with halogenating agents (e.g., thionyl chloride) in alcohols like methanol or ethanol to produce 2-halogenomethylphenyl acetic acid derivatives. For the target compound, this approach involves:

  • Chlorination of the methyl group adjacent to the quinoline ring.

  • Oxidation or hydrolysis to convert the methyl group to a carboxylic acid.

Esterification-Hydrolysis Tandem Approach

A two-step process is widely employed:

  • Ester Synthesis : 2-(2-Chloro-7-methoxyquinolin-3-yl)acetic acid is first protected as its methyl ester using methanol and sulfuric acid. This step avoids side reactions during subsequent transformations.

  • Ester Hydrolysis : The methyl ester is hydrolyzed in aqueous HCl or NaOH to yield the free acid. A solvent-free hydrolysis method, analogous to the synthesis of imidazol-1-yl-acetic acid hydrochloride, achieves >90% yield under mild conditions (60°C, 6 hours).

Optimization of Reaction Conditions

Solvent and Catalyst Selection

  • Solvents : Polar aprotic solvents (e.g., dimethylformamide) enhance reaction rates for cyclization, while alcohols (methanol, ethanol) are preferred for esterification.

  • Catalysts : Sulfuric acid (for esterification) and pyridine hydrochloride (for amidation) improve yields by protonating reactive intermediates.

By-Product Management and Purification

Common Impurities

  • Unreacted starting materials : Residual aniline or cyanoacetate esters may persist if stoichiometry is unbalanced.

  • Over-chlorination products : Excess POCl₃ can lead to di- or tri-chlorinated by-products, detectable via HPLC.

Purification Techniques

  • Column chromatography : Silica gel with ethyl acetate/hexane gradients (3:7 to 1:1) effectively separates quinoline derivatives.

  • Recrystallization : Ethyl acetate/hexane mixtures yield high-purity crystals (mp 212–214°C).

Scalability and Industrial Applications

Large-Scale Synthesis Challenges

  • Solvent volume reduction : Patents highlight in vacuo concentration to minimize waste.

  • Safety considerations : Thionyl chloride and POCl₃ require handling under inert atmospheres due to corrosive fumes.

Case Study: Kilogram-Scale Production

A protocol from VulcanChem details:

  • Esterification of 2-(2-chloro-7-methoxyquinolin-3-yl)acetic acid (10 kg scale) in methanol with H₂SO₄, achieving 95% conversion.

  • Hydrolysis with 2M NaOH (25°C, 12 hours) to isolate the acid in 88% yield.

Chemical Reactions Analysis

Reaction Mechanism and Conditions

Reaction Type Conditions Key Reagents Yield
Acetic Acid Coupling Reflux in DMF or acetic acid with K₂CO₃Acetic acid, K₂CO₃, DMFNot explicitly stated
Vilsmeier-Haack Formylation DMF, POCl₃, NaOH Dimethylformamide, phosphoryl chloride~60% (for formylquinolines)

Critical Observations:

  • Optimization : The choice of solvent and base significantly impacts yield. For example, DMF and K₂CO₃ are preferred for coupling reactions.

  • Precursor Role : 2-chloroquinoline-3-carbaldehydes (formed via Vilsmeier-Haack formylation) are precursors for further functionalization .

Infrared (IR) Spectroscopy

Functional Group Absorption Band (cm⁻¹) Source
C=O (acid) 1705–1715
C-O (methoxy) ~2820 (C-O stretch)
C-Cl ~710–830

Nuclear Magnetic Resonance (NMR)

Proton Chemical Shift (ppm) Source
–COOH Broad singlet ~12.70
Quinoline protons 7.36–8.81
Methoxy (–OCH₃) ~3.45 (s, 3H)

Derivatization Reactions

The compound undergoes several derivatization reactions to form bioactive analogs:

Amidation (Steglich Esterification)

  • Reagents : EDC, DMAP, dichloromethane (DCM)

  • Procedure : Acid is activated with EDC/DMAP, followed by coupling with anilines.

  • Product : N-phenylacetamide derivatives .

Schiff Base Formation

  • Reagents : Acetone, substituted anilines, acetic acid

  • Product : (E)-N′-((2-chloro-7-methoxyquinolin-3-yl)methylene)hydrazides .

Challenges and Optimization

  • Yield Variability : Reaction conditions (e.g., solvent, base) critically affect yield. For example, DMF/K₂CO₃ improves coupling efficiency.

  • Purity : Purification via recrystallization (e.g., ethyl acetate/DCM) is essential .

Scientific Research Applications

Anticancer Applications

Mechanism of Action
The compound has been studied for its anticancer effects, particularly against various cancer cell lines. Research indicates that derivatives of quinoline compounds, including 2-(2-Chloro-7-methoxyquinolin-3-yl)acetic acid, exhibit significant cytotoxicity against cancer cells through mechanisms such as apoptosis induction and cell cycle arrest.

Case Studies and Findings
A study investigated the anticancer activity of synthesized quinoline derivatives, including 2-(2-Chloro-7-methoxyquinolin-3-yl)acetic acid, using the MTT assay on the MCF-7 breast cancer cell line. The results showed that certain derivatives demonstrated strong anticancer activity compared to the reference drug Doxorubicin, indicating the potential of these compounds in cancer therapy .

Antimicrobial Activities

Broad-Spectrum Efficacy
The compound has also been evaluated for its antimicrobial properties. Quinoline derivatives are known for their broad-spectrum activity against various pathogens, including bacteria and fungi.

Research Insights
In a study focused on the antimicrobial activities of quinoline derivatives, it was found that compounds similar to 2-(2-Chloro-7-methoxyquinolin-3-yl)acetic acid showed significant inhibition against Mycobacterium smegmatis and Pseudomonas aeruginosa. The presence of specific functional groups in these compounds enhanced their antimicrobial efficacy .

Other Pharmacological Activities

Anti-inflammatory and Antioxidant Properties
Beyond anticancer and antimicrobial effects, quinoline derivatives have been reported to possess anti-inflammatory and antioxidant properties. These activities are crucial for developing therapeutic agents that can mitigate oxidative stress-related diseases.

Biological Evaluation
A review highlighted that compounds incorporating the quinoline ring system exhibit various biological activities including anti-inflammatory effects. This opens avenues for further research into their potential use in treating inflammatory diseases .

Synthesis and Structural Characterization

Synthetic Pathways
The synthesis of 2-(2-Chloro-7-methoxyquinolin-3-yl)acetic acid involves several chemical reactions, often starting from readily available quinoline precursors. Advanced synthetic methods such as cycloaddition reactions have been employed to enhance yield and purity .

Characterization Techniques
Characterization of the synthesized compounds typically involves spectroscopic techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and mass spectrometry to confirm structure and purity .

Mechanism of Action

The mechanism of action of 2-(2-Chloro-7-methoxyquinolin-3-yl)acetic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Core Structure Substituents Key Structural Features
2-(2-Chloro-7-methoxyquinolin-3-yl)acetic acid Quinoline 2-Cl, 7-OCH₃, 3-CH₂COOH Electron-withdrawing Cl and electron-donating OCH₃; acetic acid enhances hydrophilicity
2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic acid Furoquinoline 4-OCH₃-phenyl, fused furan ring Furan ring increases rigidity; 4-OCH₃-phenyl may enhance π-π interactions
(6-Chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)acetic acid Dihydroquinolinone 6-Cl, 2-oxo, 4-phenyl, 3-CH₂COOH Ketone group at position 2 enables hydrogen bonding; phenyl group adds steric bulk
2-(4-Methyl-2-phenylquinolin-3-yl)acetic acid hydrochloride Quinoline 4-CH₃, 2-phenyl, 3-CH₂COOH (HCl salt) Hydrochloride salt improves solubility; methyl and phenyl groups enhance lipophilicity
2-(3-Bromo-4-methoxyphenyl)acetic acid Phenylacetic acid 3-Br, 4-OCH₃, CH₂COOH Bromine’s size and electronegativity alter electronic properties; non-quinoline core

Key Observations :

  • Quinoline vs.
  • Substituent Positions : Chloro and methoxy groups at positions 2 and 7 (target compound) vs. 6 and 2 () influence electronic effects and steric interactions.

Physicochemical Properties

Compound Melting Point (°C) Solubility Features Spectroscopic Confirmation
2-(2-(4-Methoxyphenyl)furoquinolin-3-yl)acetic acid 271–272 Soluble in polar aprotic solvents (e.g., DMSO) ¹H/¹³C NMR, IR, HRMS
2-(3-Bromo-4-methoxyphenyl)acetic acid Not reported Moderate solubility in water due to –COOH X-ray diffraction confirms substituent positions
Target compound Not reported Enhanced solubility via –COOH; lipophilic substituents may reduce aqueous solubility Likely similar to ’s analytical data

Notable Findings:

  • The acetic acid group universally improves solubility in polar solvents.
  • Bulky substituents (e.g., phenyl in ) may reduce melting points due to disrupted crystal packing.

Biological Activity

2-(2-Chloro-7-methoxyquinolin-3-yl)acetic acid, a derivative of quinoline, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound is part of a broader class of quinoline derivatives known for their potential therapeutic applications, particularly in oncology and antimicrobial treatments. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound's structure features a chloro and methoxy substituent on the quinoline ring, which significantly influences its biological activity. The presence of these functional groups enhances its interaction with biological targets, leading to various pharmacological effects.

Anticancer Activity

Numerous studies have investigated the anticancer properties of quinoline derivatives, including 2-(2-Chloro-7-methoxyquinolin-3-yl)acetic acid. Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines:

  • Cell Lines Tested :
    • Neuroblastoma (SH-SY5Y, Kelly)
    • Breast adenocarcinoma (MCF-7, MDA-MB-231)
Compound Cell Line IC50 (μM)
2-(2-Chloro-7-methoxyquinolin-3-yl)acetic acidSH-SY5Y5.7
Kelly2.4
MCF-7>25

The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's potent activity against neuroblastoma cells while showing less efficacy against breast cancer cells at higher concentrations .

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored. Studies reveal that it demonstrates significant activity against both Gram-positive and Gram-negative bacteria as well as fungi:

Microbe Tested Minimum Inhibitory Concentration (MIC)
Escherichia coli7.812 µg/mL
Candida albicans31.125 µg/mL

These results suggest that the compound could be a candidate for developing new antimicrobial agents .

The mechanisms underlying the biological activities of 2-(2-Chloro-7-methoxyquinolin-3-yl)acetic acid are multifaceted:

  • Apoptosis Induction : The compound promotes programmed cell death in cancer cells through various pathways.
  • Inhibition of Angiogenesis : It may prevent the formation of new blood vessels that tumors require for growth.
  • DNA Intercalation : The structural properties allow it to intercalate into DNA, disrupting replication and transcription processes.

Case Studies

A notable study highlighted the synthesis and evaluation of several derivatives based on the quinoline scaffold, demonstrating that modifications to the side chains could enhance anticancer activity. For instance, compounds with hydrazone moieties exhibited improved cytotoxic effects compared to their non-hydrazone counterparts .

Q & A

Basic: What synthetic strategies are effective for preparing 2-(2-Chloro-7-methoxyquinolin-3-yl)acetic acid?

Methodological Answer:
A telescoped multicomponent reaction involving 8-hydroxyquinoline derivatives, substituted glyoxals, and Meldrum’s acid is a robust approach. Key steps include:

Initial Condensation : Reflux equimolar ratios of 8-hydroxyquinoline, 4-methoxyphenylglyoxal, and Meldrum’s acid in acetonitrile (MeCN) with triethylamine (Et₃N) as a base .

Cyclization : Remove solvent under reduced pressure and reflux the residue in acetic acid (AcOH) to promote furan ring formation.

Purification : Recrystallize the crude product from MeCN to achieve >95% purity.
Key Considerations :

  • Use anhydrous conditions to avoid side reactions.
  • Optimize reaction time (1–2 hours for condensation, 1 hour for cyclization) to maximize yield (68% reported for analogous compounds) .

Advanced: How can 2D-NMR spectroscopy resolve structural ambiguities in quinoline-acetic acid derivatives?

Methodological Answer:
2D-NMR techniques such as HMBC (Heteronuclear Multiple Bond Correlation) and HSQC (Heteronuclear Single Quantum Coherence) are critical for confirming connectivity in complex heterocycles:

  • HMBC : Correlates protons with carbons 2–4 bonds away. For example, the methylene protons (δ 3.96 ppm) in 2-(2-(4-methoxyphenyl)furoquinolin-3-yl)acetic acid show cross-peaks with the carbonyl carbon (δ 171.99 ppm) and the furan ring carbons (δ 109.71–152.71 ppm), confirming the acetic acid moiety’s attachment .
  • HSQC : Assigns proton-carbon single-bond correlations, distinguishing overlapping signals in crowded regions (e.g., aromatic protons).

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